4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-20-6-4-3-5-7-20)26-12-14-27(15-13-26)23(28)18-8-10-19(29-2)11-9-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRLSOLNRVLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitutions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives containing the (4-methoxyphenyl)piperazine moiety have shown activity as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. The ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine- and pyrimidine-containing derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Pyrimidine-Piperazine/Piperidine Derivatives
Key Comparison Points
Substituent Position Effects: The 4-methoxybenzoyl vs. 3-methoxybenzoyl isomers () demonstrate how methoxy positioning alters electronic distribution.
Piperazine vs. This difference could influence solubility and target affinity .
Halogen and Sulfur Incorporation :
- Chlorine and methylsulfanyl groups () increase molecular weight and lipophilicity, which may improve membrane permeability but could also affect toxicity profiles .
Fluorine Substitution :
- Fluorinated analogs () show improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, making them viable for CNS-targeted drugs .
Structural Complexity in Patents: Derivatives with fused pyrido-pyrimidinone cores () and varied substituents (e.g., hydroxyethyl, dimethylamino) highlight trends in optimizing ADME (absorption, distribution, metabolism, excretion) properties for drug development .
Research Findings
- Synthetic Accessibility: Piperazine-linked pyrimidines (e.g., the target compound) are often synthesized via nucleophilic aromatic substitution or coupling reactions, as noted in crystallography studies () .
- Physicochemical Properties: The 4-methoxybenzoyl group likely increases the compound’s logP value compared to non-aromatic analogs, balancing solubility and permeability .
Q & A
Q. What are the typical synthetic routes and characterization methods for 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are functionalized with methoxybenzoyl groups via nucleophilic substitution or amidation .
- Pyrimidine ring formation : Cyclization using thiourea or amidine precursors under reflux conditions (e.g., methanol or DMF as solvents) .
- Phenoxy group introduction : Aryl ether formation via Ullmann or SNAr reactions, optimized with catalysts like CuI .
Q. Characterization Techniques :
Q. How is the compound’s solubility and stability assessed in preclinical studies?
Methodological Answer:
- Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Evidence suggests poor aqueous solubility due to lipophilic substituents (logP >3) .
- Stability :
- Thermal : TGA/DSC analysis to determine decomposition temperatures (>200°C common for aryl-pyrimidines) .
- Hydrolytic : Incubation in simulated gastric/intestinal fluids (e.g., HCl 0.1N, pH 1.2; 37°C) with LC-MS monitoring .
Q. What preliminary assays are used to evaluate biological activity?
Methodological Answer:
- Enzyme inhibition : Screening against kinases (e.g., EGFR, PI3K) using fluorescence-based ATPase assays .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT or dopamine receptors due to piperazine motifs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for complex intermediates?
Methodological Answer:
- Quantum mechanics (QM) : Transition state analysis (e.g., Gaussian09) to identify rate-limiting steps in piperazine-pyrimidine coupling .
- Machine learning (ML) : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts (e.g., DMF vs. THF for SNAr reactions) .
- Microkinetic modeling : Simulating temperature/pH effects on byproduct formation (e.g., hydrolysis of methoxy groups) .
Q. How are crystallographic data and hydrogen-bonding networks interpreted for structure-activity relationships (SAR)?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve π-π stacking (e.g., pyrimidine-phenyl interactions at 3.8–4.2 Å) and hydrogen bonds (N–H⋯O/S, ~2.9 Å) critical for receptor binding .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., methoxybenzoyl groups contribute 15–20% to surface contacts) .
- Docking studies (AutoDock Vina) : Align crystallographic conformers with target binding pockets (e.g., kinase ATP sites) to rationalize substituent effects on IC₅₀ .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Meta-analysis : Compare IC₅₀/EC₅₀ values from multiple studies (e.g., PubChem BioAssay) to identify outliers .
- Proteomic profiling : Use SILAC or TMT labeling to detect off-target interactions (e.g., cytochrome P450 inhibition by methoxy groups) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for minor structural changes (e.g., methyl vs. ethyl at pyrimidine C2) to explain potency differences .
Q. What advanced techniques validate the compound’s mechanism of action in neurological models?
Methodological Answer:
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., K⁺ or Ca²⁺ currents in neuronal cells) .
- CRISPR-Cas9 knockouts : Confirm target specificity (e.g., dopamine D2 receptor vs. 5-HT2A) in engineered cell lines .
- In vivo microdialysis : Measure neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
